molecular formula C6H6BrNO2S B3022650 Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-61-4

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No. B3022650
CAS RN: 56355-61-4
M. Wt: 236.09 g/mol
InChI Key: YMKSUNUZQDIVIE-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-methylthiazole-4-carboxylate” is a chemical compound with the empirical formula C6H6BrNO2S . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “Methyl 2-bromo-5-methylthiazole-4-carboxylate” is 236.09 . The SMILES string representation of the molecule is COC(=O)c1nc(Br)sc1C .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-methylthiazole-4-carboxylate” is a solid substance . The exact physical and chemical properties such as density, boiling point, vapor pressure, etc., are not specified in the available resources.

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 2-bromo-5-methylthiazole-4-carboxylate, focusing on six unique fields:

Pharmaceutical Development

Methyl 2-bromo-5-methylthiazole-4-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its thiazole ring structure is crucial for developing drugs with antimicrobial, antifungal, and antiviral properties. Researchers have explored its potential in creating new antibiotics to combat resistant bacterial strains .

Proteomics Research

This compound is used in proteomics research, particularly in the study of protein interactions and functions. Its brominated thiazole structure allows it to act as a labeling reagent, facilitating the identification and quantification of proteins in complex biological samples .

Organic Synthesis

In organic chemistry, Methyl 2-bromo-5-methylthiazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are essential for creating diverse organic compounds .

Material Science

Researchers have investigated the use of this compound in material science, particularly in the development of novel polymers and advanced materials. Its unique chemical properties contribute to enhancing the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications .

Agricultural Chemistry

In agricultural chemistry, Methyl 2-bromo-5-methylthiazole-4-carboxylate is explored for its potential as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests and weeds makes it a candidate for developing environmentally friendly agrochemicals .

Biochemical Pathway Studies

This compound is used in studying biochemical pathways and enzyme mechanisms. Its structure allows it to act as an inhibitor or activator in various enzymatic reactions, providing insights into the regulation of metabolic processes and the development of therapeutic agents targeting specific enzymes .

Safety and Hazards

“Methyl 2-bromo-5-methylthiazole-4-carboxylate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . Precautionary statements include P301 + P310 .

Future Directions

“Methyl 2-bromo-5-methylthiazole-4-carboxylate” is provided to early discovery researchers as part of a collection of unique chemicals . It’s potential for future applications would depend on the results of these research studies.

properties

IUPAC Name

methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKSUNUZQDIVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626171
Record name Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-methylthiazole-4-carboxylate

CAS RN

56355-61-4
Record name Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (5 g, 29.03 mmol, 1 eq.) in 75 ml of MeCN, were added sodium bromide (5.97 g, 58.07 mmol, 2 eq.), Copper (I) bromide (6.08 g, 31.93 mmol, 1.1 eq.) and t-Butylnitrite (90%, 3.65 g, 31.93 mmol, 1.1 eq.). The reaction was slowly heated to 80° C. for 1 h and allowed to cool. MeCN was evaporated and 100 ml DCM were added to the residue. The crude was triturated, filtered through “celite” plug and washed with further 50 ml of EtOAc. The organic layers were combined, dried over MgSO4, and evaporated to give methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate (3.91 g, 42% yield) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
6.08 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.8 g of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate was dissolved in 30 ml methanol and 7 ml hydrobromic acid, followed by adding dropwise an aqueous solution of 1.2 g sodium nitrite thereinto under ice-cooling. After stirring the reaction solution under ice-cooling for 30 minutes, a solution, previously heated at 60° C., of 1.3 g cuprous bromide in 7 ml hydrobromic acid was added thereto, followed by stirring at 60° C. for 1 hour. The reaction solution was ice-cooled and water was-added, followed by extracting with diethyl ether. The organic layer was extracted with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.47 g of methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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